Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the triazolo-pyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . These reactions are usually carried out under mild conditions, often in the presence of a catalyst such as a Schiff base zinc complex supported on magnetite nanoparticles . The reaction conditions may vary, but they generally involve heating the reactants at around 60°C under solvent-free conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of heterogeneous catalysts, such as those supported on magnetic surfaces, allows for easy recovery and reuse of the catalyst, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted triazolo-pyrimidines .
Scientific Research Applications
Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential neuroprotective and anti-neuroinflammatory properties. It shows promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Pharmacology: The compound has been evaluated for its antiviral, anticancer, and antimicrobial activities.
Materials Science: It is used in the synthesis of various functional materials, including catalysts and sensors.
Mechanism of Action
The mechanism of action of Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways . It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism underlies its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar triazolo-pyrimidine structure but with a hydroxyl group instead of an amino group.
5-Methyl-7-ethylamino-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has an ethylamino group in place of the amino group.
Uniqueness
Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific molecular pathways makes it a valuable compound for therapeutic research .
Biological Activity
Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C8H8N4O2 and features a triazole ring fused to a pyrimidine structure. The presence of functional groups such as an amino group and a carboxylate enhances its reactivity and solubility, making it a candidate for various pharmacological studies.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that derivatives of this compound show moderate antimicrobial effects against pathogenic bacteria and fungi. For instance, one study reported that specific derivatives exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
- Antiviral Activity : The compound has demonstrated potential in inhibiting viral polymerases. It has been specifically noted for its ability to disrupt the RNA polymerase heterodimerization in influenza viruses, which is crucial for viral replication .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, revealing promising results in terms of selective toxicity against cancer cells while sparing normal cells .
Synthesis Methods
Various synthetic routes have been developed for producing this compound. Efficient methods include one-step reactions involving 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones. These methods emphasize high yield and regioselectivity in the synthesis process .
Case Study 1: Antimicrobial Efficacy
A study evaluated several derivatives of this compound for their antimicrobial properties. The results showed that certain derivatives had significant activity against both gram-positive and gram-negative bacteria. The most active derivative exhibited an MIC comparable to established antibiotics like ciprofloxacin .
Case Study 2: Antiviral Mechanism
Another research focused on the antiviral mechanism of this compound against influenza A virus. Molecular docking studies revealed that it binds effectively to the PA-PB1 interface of the viral polymerase complex. The binding interactions were characterized by multiple hydrogen bonds and hydrophobic interactions that stabilize the compound within the active site .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class along with their biological activities:
Compound Name | Structure | Biological Activity |
---|---|---|
5-Methyl-7-amino-[1,2,4]triazolo(1,5-a)pyrimidine | Structure | Antiviral |
Ethyl 5-amino-1H-[1,2,4]triazole-3-carboxylate | Structure | Anticancer |
Methyl 5-methyl-7-[2-(trifluoromethyl)phenyl]-4H-[1,2,4]-triazolo(1,5-a)pyrimidine | Structure | Antimicrobial |
Properties
Molecular Formula |
C8H9N5O2 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H9N5O2/c1-4-5(7(14)15-2)6(9)13-8(12-4)10-3-11-13/h3H,9H2,1-2H3 |
InChI Key |
ZSSQFFZJIPCCKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1C(=O)OC)N |
Origin of Product |
United States |
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